physicochemical properties of 4-Phenylazo-1-naphthylamine
physicochemical properties of 4-Phenylazo-1-naphthylamine
An In-Depth Technical Guide to the Physicochemical Properties of 4-Phenylazo-1-naphthylamine
Authored by: Gemini, Senior Application Scientist
Abstract
4-Phenylazo-1-naphthylamine, also known by synonyms such as Naphthyl Red and Solvent Yellow 4, is a synthetic organic compound classified as a monoazo dye.[1][2][3] Characterized by the presence of an azo group (-N=N-) linking a phenyl and a naphthylamine ring system, this compound is of significant interest across various scientific and industrial domains.[1] Its utility stems from its vibrant color, chemical stability, and responsive physicochemical properties. This guide provides a comprehensive exploration of the core physicochemical characteristics of 4-Phenylazo-1-naphthylamine, offering field-proven insights into its synthesis, characterization, and chemical behavior for researchers, scientists, and professionals in drug development and material science.
Molecular Structure and Core Chemical Identity
The foundational properties of 4-Phenylazo-1-naphthylamine are dictated by its molecular architecture. The structure features an extended π-conjugated system across the phenyl ring, the azo bridge, and the naphthalene moiety. This electronic configuration is the primary determinant of its chromophoric (color-producing) nature.[1]
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IUPAC Name: 4-phenyldiazenylnaphthalen-1-amine[4]
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Canonical SMILES: C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N[4]
The planar structure of the molecule facilitates dense crystal packing, contributing to its solid-state properties and thermal stability.[1]
Summary of Physicochemical Properties
For efficient reference, the key physicochemical data for 4-Phenylazo-1-naphthylamine are summarized in the table below. These values represent a consolidation of data from various authoritative sources and are critical for designing experimental protocols, predicting behavior in different environments, and ensuring safe handling.
| Property | Value | Measurement Context / Notes | Source(s) |
| Appearance | Red to dark red, dark blue, or black powder/crystals. | Varies with purity and crystalline form. | [1][2][3][4] |
| Melting Point | 124°C | Determined by methods like Differential Scanning Calorimetry. Some sources report a range up to 160°C. | [1][2][5] |
| Boiling Point | ~380.33°C | This is a rough estimate, as decomposition may occur at high temperatures. | [2][5] |
| Solubility | Virtually insoluble in water. Soluble in acetone, benzene, ethyl acetate, toluene, xylene; slightly soluble in ethanol. | Hydrophobic nature due to the large aromatic structure. | [1][2][5] |
| pKa | 2.70 (at 25°C) | Determined by potentiometric titration. Relates to the protonation of the amino group and azo nitrogen. | [1][2] |
| Maximum Absorption (λmax) | 439 nm | Measured in ethanol solution using UV-Vis spectroscopy. | [1][2] |
| Density | ~1.163 g/mL | Rough estimate. | [2][5] |
| Vapor Pressure | 2.45 x 10⁻⁸ mmHg (at 25°C) | Indicates very low volatility. | [4][5] |
| XLogP3 | 5.4186 | A calculated measure of lipophilicity, indicating a high preference for non-polar environments. | [5] |
| Colour Index | 11350 | Industrial classification for this dye. | [2][3][6] |
Synthesis and Purification: A Protocol Grounded in Causality
The standard synthesis of 4-Phenylazo-1-naphthylamine is a classic example of diazo coupling, a cornerstone of azo dye chemistry.[1][2][7] The process is a two-stage electrophilic aromatic substitution.
Synthesis Workflow
The causality behind this workflow is temperature control. Diazonium salts are notoriously unstable at temperatures above 5°C, readily decomposing to release nitrogen gas. Maintaining ice-cold conditions is therefore paramount to maximizing yield and purity.
Caption: Synthesis of 4-Phenylazo-1-naphthylamine via diazotization and coupling.
Step-by-Step Synthesis Protocol
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Diazotization: Aniline is dissolved in hydrochloric acid and cooled to 0-5°C in an ice bath.[7] A pre-chilled aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to form the benzenediazonium salt.[7]
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Coupling Reaction: The freshly prepared, cold diazonium salt solution is slowly added to a cooled solution of 1-naphthylamine, also dissolved in hydrochloric acid.[1][7]
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Product Formation: The electrophilic diazonium cation attacks the electron-rich naphthalene ring of 1-naphthylamine, typically at the para-position (position 4) relative to the amino group, to form the stable azo compound.[8] The product precipitates as a colored solid.
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Isolation: The precipitate is collected by filtration, washed with water to remove inorganic salts, and dried.
Purification
For analytical or high-performance applications, further purification is necessary. The choice of solvent is critical and based on the compound's solubility profile.
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Protocol: Crystallization from cyclohexane or aqueous ethanol is a common and effective method.[2] The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly. The purified crystals that form are then isolated by filtration. This process effectively removes unreacted starting materials and side products.
Spectroscopic and Physicochemical Characterization
UV-Visible Spectroscopy and Chromophoric Properties
The intense color of 4-Phenylazo-1-naphthylamine is due to its ability to absorb light in the visible spectrum.[1] This absorption is a result of π → π* electronic transitions within the extended conjugated system. The maximum absorption wavelength (λmax) is a key identifier.
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Trustworthiness through Protocol: The λmax value is highly dependent on the solvent and the pH of the solution. Therefore, reporting these conditions is essential for reproducibility. The compound's color is pH-sensitive, transitioning from red below pH 3.7 to yellow above pH 5.0 due to protonation/deprotonation events that alter the electronic delocalization.[1][2]
Experimental Workflow: λmax Determination
Caption: Workflow for determining λmax using UV-Vis Spectroscopy.
Acidity and Tautomerism (pKa)
The pKa value of 2.70 indicates the acidity associated with the protonated form of the molecule.[1][2] In aqueous solutions, 4-Phenylazo-1-naphthylamine can exist in a protonation equilibrium between its azo and quinoidal forms.[1] This equilibrium is influenced by pH and the presence of other chemical species like surfactants, making it a useful probe in colloidal chemistry studies.[1]
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Experimental Insight: The pKa can be determined spectrophotometrically by measuring the absorbance at a fixed wavelength across a range of pH values. The inflection point of the resulting absorbance vs. pH curve corresponds to the pKa. This method is self-validating as the presence of a clear isosbestic point (a wavelength where absorbance does not change with pH) confirms a two-species equilibrium.[9]
Chemical Stability and Reactivity
The azo bond is the most reactive site in the molecule, though it confers considerable stability under standard conditions, which is crucial for its application as a dye.[1]
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Reduction: The azo group can be reduced to form two separate amines (aniline and 1,4-diaminonaphthalene).[1] This reaction is often used in the analytical determination of azo dyes.
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Behavior in Strong Acid: In concentrated sulfuric acid, the compound exhibits a magenta color, which changes to a red-light brown precipitate upon dilution.[2] This dramatic color change (halochromism) is due to extensive protonation of the molecule.
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Electrophilic Substitution: The aromatic rings can undergo further electrophilic substitution reactions, allowing for the synthesis of more complex derivatives.[1]
Applications in Research and Industry
The underpin its diverse applications:
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Dye and Pigment Industry: It is used as a solvent dye (Solvent Yellow 4) for oils, waxes, and paints, and as an intermediate for other dyes due to its vibrant color and stability.[1][2][3]
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Analytical Chemistry: It serves as a reagent in spectrophotometry for the detection of metal ions, with which it can form colored complexes.[3][10]
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Material Science: The compound is investigated for its potential in developing materials with specific optical properties and for enhancing the UV resistance of polymers like polyethylene.[1]
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Surfactant and Colloid Chemistry: It is employed as a molecular probe to study the formation and properties of micelles in surfactant solutions.[1]
Conclusion
4-Phenylazo-1-naphthylamine is a compound whose utility is deeply rooted in its fundamental physicochemical properties. Its extended π-conjugation gives rise to its characteristic color and spectral behavior, while its solubility and reactivity profiles dictate its synthesis, purification, and application. A thorough understanding of these properties, grounded in robust experimental protocols, is essential for its effective and innovative use in research and industrial settings. This guide serves as a foundational resource, providing the technical accuracy and field-proven insights required by professionals in the chemical sciences.
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